Vacuolin-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

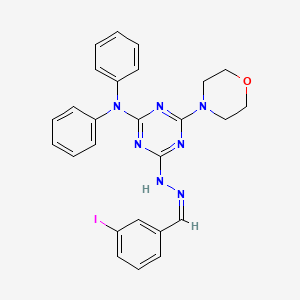

Vacuolin-1 is a triazine-based compound known for its ability to inhibit endosomal-lysosomal trafficking and autophagosome-lysosome fusion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vacuolin-1 is synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of triazine with various substituents under controlled conditions to yield the final product. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Vacuolin-1 primarily undergoes inhibition reactions, particularly targeting endosomal-lysosomal trafficking and autophagosome-lysosome fusion. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions: The compound is often used in conjunction with reagents that facilitate its inhibitory action on lysosomal exocytosis. Conditions such as controlled temperature and pH are crucial to maintain its stability and efficacy .

Major Products Formed: The primary outcome of this compound’s reactions is the inhibition of lysosomal content release and the prevention of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes within cells .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Vacuolin-1 has shown promise as an anti-cancer agent due to its ability to inhibit metastasis and tumor growth. Studies have demonstrated that it:

- Inhibits Tumor Metastasis : In experimental mouse models, this compound significantly reduces metastasis in mammary carcinoma by interfering with endosomal trafficking essential for cancer cell migration .

- Enhances Chemotherapeutic Efficacy : When used in combination with traditional chemotherapy drugs like taxol and 5-fluorouracil, this compound enhances their effectiveness by inhibiting autophagy, which cancer cells often exploit to survive treatment .

Neurodegenerative Diseases

Given its role in modulating autophagy, this compound could be beneficial in treating neurodegenerative diseases where autophagic dysfunction is a hallmark. Its ability to inhibit autophagy may help restore cellular homeostasis disrupted by these conditions .

Viral Infections

Recent studies suggest that this compound may also play a role in antiviral strategies. It has been linked to targeting pathways involved in viral replication, potentially offering a novel approach to treating infections such as those caused by coronaviruses .

Case Studies

Wirkmechanismus

Vacuolin-1 exerts its effects by inhibiting the fusion of autophagosomes with lysosomes, thereby preventing the degradation of autophagic contents. It targets specific proteins involved in endosomal trafficking, such as capping protein Zβ (CapZ), which is crucial for its inhibitory action . This inhibition leads to the accumulation of autophagosomes and disrupts cellular homeostasis, making it a valuable tool in cancer research .

Vergleich Mit ähnlichen Verbindungen

VS1 – VS8: Analogues of Vacuolin-1 with aromatic R1 groups that maintain comparable autophagy inhibitory activity.

Uniqueness: this compound is unique in its potent and selective inhibition of endosomal-lysosomal trafficking and autophagosome-lysosome fusion. Its ability to target specific proteins involved in these processes sets it apart from other similar compounds .

Eigenschaften

Molekularformel |

C26H24IN7O |

|---|---|

Molekulargewicht |

577.4 g/mol |

IUPAC-Name |

2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19- |

InChI-Schlüssel |

JMEJTSRAQUFNOP-USHMODERSA-N |

Isomerische SMILES |

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Kanonische SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Piktogramme |

Irritant |

Synonyme |

vacuolin-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.